1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione
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Overview
Description
1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a tetrazole ring with a hydroxymethyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxymethyl precursor with a thione-containing reagent under acidic or basic conditions to form the desired tetrazole ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The thione group can be reduced to form thiol or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the hydroxymethyl or thione groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the thione group can produce thiols.
Scientific Research Applications
1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxymethyl and thione groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-one: Similar structure but with an oxygen atom instead of sulfur.
1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-selenone: Contains a selenium atom instead of sulfur.
Uniqueness: 1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to the presence of both hydroxymethyl and thione groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(hydroxymethyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4OS/c7-1-6-2(8)3-4-5-6/h7H,1H2,(H,3,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHACGXTUBIFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=S)N=NN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60764393 |
Source
|
Record name | 1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60764393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112601-26-0 |
Source
|
Record name | 1-(Hydroxymethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60764393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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